Fluroxene
Overview
Description
Fluroxene, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic. It was synthesized in 1951 and introduced for clinical use in 1954. it was voluntarily withdrawn from the market in 1974 due to its potential flammability and accumulating evidence of organ toxicity . Despite its withdrawal, this compound played a significant role in the development of modern anesthetics.
Mechanism of Action
Target of Action
Fluroxene, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic . The primary target of this compound is the central nervous system (CNS), where it induces a state of general anesthesia .
Mode of Action
Like other inhalational anesthetics, it is believed to interact with multiple targets in the cns, including gaba receptors, glutamate receptors, and ion channels . These interactions lead to a decrease in neuronal activity, resulting in loss of consciousness and pain sensation .
Biochemical Pathways
It is known that inhalational anesthetics generally disrupt normal neuronal signaling by altering the function of various neurotransmitter systems, including the gabaergic, glutamatergic, and cholinergic systems .
Pharmacokinetics
This compound is metabolized to 2,2,2-trifluoroethanol, a compound responsible for some of the toxicity seen with this compound use
Result of Action
The primary result of this compound’s action is the induction of general anesthesia, characterized by loss of consciousness and insensitivity to pain . It was voluntarily withdrawn from the market in 1974 due to its potential flammability and accumulating evidence that it could cause organ toxicity .
Biochemical Analysis
Biochemical Properties
Fluroxene plays a significant role in biochemical reactions primarily as an anesthetic. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the GABAA receptor, where this compound acts as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to sedation and anesthesia. Additionally, this compound is metabolized to 2,2,2-trifluoroethanol, which contributes to its toxicity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with the GABAA receptor affects neuronal signaling, leading to sedation . Moreover, its metabolite, 2,2,2-trifluoroethanol, can cause cellular toxicity, impacting liver and kidney cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the GABAA receptor, enhancing the receptor’s response to GABA and leading to increased inhibitory neurotransmission . This mechanism is responsible for its anesthetic properties. Additionally, this compound’s metabolism to 2,2,2-trifluoroethanol involves enzyme-mediated processes, which can lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and exposure duration . Studies have shown that this compound’s blood-gas and cerebrospinal fluid-gas partition coefficients are affected by temperature, which can impact its anesthetic efficacy and toxicity . Long-term exposure to this compound can lead to persistent cellular toxicity, particularly in liver and kidney cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound acts as an effective anesthetic, but at higher doses, it can cause significant toxicity . Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurological effects . These toxic effects are primarily due to the accumulation of its metabolite, 2,2,2-trifluoroethanol .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it is converted to 2,2,2-trifluoroethanol . This metabolic pathway involves enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . The metabolite, 2,2,2-trifluoroethanol, is responsible for some of the toxic effects observed with this compound use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its volatile nature . It can cross cell membranes easily and accumulate in lipid-rich tissues such as the brain and liver . The distribution of this compound is influenced by its blood-gas partition coefficient, which determines its solubility in blood and tissues .
Subcellular Localization
This compound’s subcellular localization is primarily in the cell membrane and cytoplasm . Its interaction with the GABAA receptor occurs at the cell membrane, where it modulates receptor activity . Additionally, this compound can localize to the endoplasmic reticulum, where it undergoes metabolism to 2,2,2-trifluoroethanol . This localization is crucial for its anesthetic and toxic effects.
Preparation Methods
Fluroxene can be synthesized through various methods. One common synthetic route involves the reaction of trifluoroethanol with acetylene in the presence of a base. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atm . Industrial production methods often involve the use of vertical-tube type reactors, where a perfluoro-linear chain or branched chain acyl fluoride compound, trifluoroethylene sulfuric ester, and anhydrous hydrogen fluoride are mixed and passed through the reactor filled with a catalyst .
Chemical Reactions Analysis
Fluroxene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroethanol and acetaldehyde.
Polymerization: In the presence of light, this compound may polymerize, leading to the formation of various polymeric products.
Decomposition: This compound can decompose into trifluoroethanol and acetaldehyde, especially in the presence of light.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts such as palladium on carbon. The major products formed from these reactions are trifluoroethanol and acetaldehyde .
Scientific Research Applications
Fluroxene has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Fluroxene is often compared with other inhalational anesthetics such as halothane, methoxyflurane, and sevoflurane. Here are some key points of comparison:
Halothane: Like this compound, halothane is a volatile anesthetic but has a higher potency and lower flammability.
Methoxyflurane: Methoxyflurane has a longer duration of action compared to this compound and is less flammable.
This compound’s uniqueness lies in its rapid onset and short duration of action, making it suitable for short surgical procedures. its potential for flammability and organ toxicity has limited its use compared to other anesthetics .
Properties
IUPAC Name |
2-ethenoxy-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEGDLSLRSOURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CH2OCH=CH2, C4H5F3O | |
Record name | FLUOROXENE | |
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DSSTOX Substance ID |
DTXSID5059957 | |
Record name | (2,2,2-Trifluoroethoxy)ethene | |
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Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH] | |
Record name | FLUOROXENE | |
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Record name | Fluroxene | |
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Boiling Point |
109 °F at 760 mmHg (NIOSH, 2023) | |
Record name | FLUOROXENE | |
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Density |
1.14 (NIOSH, 2023) - Denser than water; will sink | |
Record name | FLUOROXENE | |
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Vapor Pressure |
286 mmHg (NIOSH, 2023), 286.0 [mmHg] | |
Record name | FLUOROXENE | |
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CAS No. |
406-90-6 | |
Record name | FLUOROXENE | |
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Record name | Fluroxene | |
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Record name | Fluroxene [USAN:INN:NF] | |
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Record name | FLUROXENE | |
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Record name | Ethene, (2,2,2-trifluoroethoxy)- | |
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Record name | (2,2,2-Trifluoroethoxy)ethene | |
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Record name | FLUROXENE | |
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Record name | Ether, 2,2,2-trifluoroethyl vinyl | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluroxene?
A1: While the precise mechanism of action of this compound, like many general anesthetics, remains incompletely understood, research suggests it exerts its anesthetic effects by depressing the central nervous system. [] This depression affects various physiological functions, including consciousness, pain perception, and motor responses. []
Q2: How does this compound affect sympathetic nervous system activity?
A2: Research indicates that this compound can cause central sympathetic nervous excitation. [] It achieves this by depressing medullary depressor neurons, ultimately leading to increased sympathetic outflow. []
Q3: What is the impact of this compound on respiration?
A3: this compound acts as a respiratory depressant. Studies show that as the anesthetic depth increases, the ventilatory response to CO2 progressively decreases. [] At deep levels of anesthesia, this compound can even lead to apnea. []
Q4: How does this compound affect uterine activity?
A4: Research shows that higher concentrations of this compound can decrease uterine blood flow and maternal blood pressure. [] In postpartum women, varying concentrations of this compound did not significantly alter uterine pressure, but responsiveness to oxytocin remained intact. []
Q5: What are the key metabolic pathways of this compound in different species?
A5: this compound undergoes biotransformation in the liver, primarily via cytochrome P450 enzymes. [, , , , , ] A significant metabolic pathway involves the oxidation of the trifluoroethyl moiety to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). [, , ] The ratio of these metabolites varies among species, influencing the anesthetic's toxicity. [, ] Notably, humans predominantly excrete TFAA, making them less susceptible to this compound toxicity compared to species that primarily produce TFE, such as rodents. [, , ]
Q6: What is the role of trifluoroethanol in this compound toxicity?
A6: Trifluoroethanol (TFE), a metabolite of this compound, is considered a significant contributor to the anesthetic's toxicity in certain species. [, , ] Studies in dogs showed that administration of TFE mimicked the toxicity observed with this compound anesthesia, suggesting a causal relationship. [] The extent of glutathione depletion in different species following this compound exposure also correlates with its toxicity, further implicating TFE in the process. []
Q7: How does phenobarbital pretreatment affect this compound toxicity?
A7: Pretreatment with phenobarbital, a drug known to induce cytochrome P450 enzymes, exacerbates this compound toxicity. [, ] This heightened toxicity is linked to increased production of toxic metabolites, particularly TFE, due to the induced enzymatic activity. [, ]
Q8: What is the significance of glutathione depletion in this compound toxicity?
A8: this compound anesthesia, particularly after phenobarbital pretreatment, can lead to significant depletion of glutathione, an important antioxidant, in various organs, including the liver, lung, and kidney. [] This depletion likely contributes to this compound's toxicity by compromising cellular defenses against oxidative stress. []
Q9: How does this compound compare to other anesthetic agents in terms of potency?
A9: this compound is considered less potent than halothane. [, ] This is reflected in the minimum alveolar concentration (MAC) required to prevent movement in response to surgical stimulation, with this compound requiring higher concentrations compared to halothane. [, ]
Q10: What are the potential implications of using epinephrine during this compound anesthesia?
A10: While some studies have raised concerns about the combined use of epinephrine and this compound potentially leading to cardiac arrhythmias, [] other research suggests that the combination can be safe under controlled conditions. []
Q11: What is the impact of this compound on intracranial pressure?
A11: this compound can potentially increase intracranial pressure, particularly in patients with pre-existing intracranial space-occupying lesions. [] This effect can be mitigated by maintaining hypocapnia (low PaCO2) through hyperventilation. []
Q12: How can Caenorhabditis elegans be used as a model organism to study this compound's effects?
A12: Caenorhabditis elegans (C.e.), a nematode with a well-defined nervous system and easily manipulated genetics, serves as a valuable model for studying anesthetic mechanisms. [] Researchers have established methods to assess anesthetic potency and explore the influence of genetic mutations on anesthetic susceptibility using C.e. [] This model holds promise for uncovering the genetic basis of anesthetic action and individual variability in response to anesthetics like this compound.
Q13: What are the implications of the relationship between this compound's lipid solubility and its effects on mitochondrial respiration?
A13: Studies on isolated rat liver mitochondria revealed that this compound, like other volatile anesthetics, inhibits mitochondrial respiration in a dose-dependent manner. [] This inhibition appears to be correlated with the anesthetic's lipid solubility, suggesting a potential link between the agent's physicochemical properties and its effects on cellular function. [] Further research is needed to elucidate the exact mechanisms underlying this relationship.
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